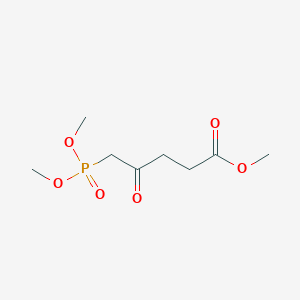

Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester

Description

Molecular Formula: C₈H₁₅O₆P

Molar Mass: 238.17 g/mol

Density: 1.202 ± 0.06 g/cm³ (predicted)

Boiling Point: 331.2 ± 22.0 °C (predicted)

CAS Registry Number: 71235-01-3

This compound features a pentanoic acid backbone with a methyl ester group at the terminal carboxyl, a ketone group at the 4th position, and a dimethoxyphosphinyl group at the 5th position. The phosphinyl moiety introduces unique reactivity and polarity, distinguishing it from simpler pentanoic acid esters.

Properties

IUPAC Name |

methyl 5-dimethoxyphosphoryl-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O6P/c1-12-8(10)5-4-7(9)6-15(11,13-2)14-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOCGEMNJCYIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)CP(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245771 | |

| Record name | Methyl 5-(dimethoxyphosphinyl)-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71235-01-3 | |

| Record name | Methyl 5-(dimethoxyphosphinyl)-4-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71235-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(dimethoxyphosphinyl)-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the Fischer esterification, where pentanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to reflux to facilitate the esterification process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester can undergo various chemical reactions, including:

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The dimethoxyphosphinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both methoxy groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for converting ketones to alcohols.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Pentanoic acid and methanol.

Reduction: 5-(dimethoxyphosphinyl)-4-hydroxy-pentanoic acid methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acid, which can interact with enzymes or receptors. The dimethoxyphosphinyl group may also participate in biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Physical and Thermodynamic Properties

- Ethyl esters (e.g., pentanoic acid, 4-oxo-, ethyl ester) generally have lower boiling points than methyl esters due to reduced polarity, but this trend is offset here by the phosphinyl group .

- Enthalpy of Formation (ΔHf): For pentanoic acid methyl ester derivatives, experimental ΔHf values often deviate from group contribution predictions by >10 kJ/mol. The phosphinyl group in the target compound likely exacerbates this discrepancy due to its electronic effects .

Key Research Findings

- Structural Impact on Bioactivity: Phosphinyl and amino groups dramatically alter bioactivity compared to unsubstituted esters. For example, AG7088 (a pentanoic acid ethyl ester derivative) inhibits viral proteases, whereas the target compound’s phosphinyl group may confer pesticidal properties .

- Thermodynamic Irregularities : Group contribution methods fail to accurately predict ΔHf for phosphinyl-containing esters, necessitating experimental validation .

- Industrial Relevance: Methyl and ethyl esters of functionalized pentanoic acids are pivotal in pharmaceuticals (e.g., biotin synthesis) and sustainable materials (e.g., PHA) .

Biological Activity

Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester, often referred to in literature as a phosphonic acid derivative, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its chemical properties, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Pentanoic acid derivatives typically exhibit a unique structure that contributes to their biological activity. The specific compound features a dimethoxyphosphinyl group which is known to enhance the compound's reactivity and interaction with biological systems.

Chemical Formula : C₇H₁₅NO₅P

Molecular Weight : 219.18 g/mol

1. Antioxidant Activity

Research indicates that pentanoic acid derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have demonstrated that related compounds can exhibit IC50 values comparable to standard antioxidants like ascorbic acid.

2. Antibacterial Activity

Pentanoic acid derivatives have shown promising results against various bacterial strains. The mechanism of action often involves disrupting bacterial cell membranes and inhibiting respiratory chain dehydrogenases, leading to bacterial cell death.

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Mechanism : Disruption of membrane integrity and energy production pathways.

The antibacterial efficacy is often quantified using Minimum Inhibitory Concentration (MIC) values, indicating the concentration required to inhibit bacterial growth.

3. Enzyme Inhibition

Another significant biological activity is the inhibition of specific enzymes involved in metabolic pathways. For example, pentanoic acid derivatives have been studied for their ability to inhibit alpha-ketoglutarate dehydrogenase, impacting energy metabolism and potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of pentanoic acid derivatives revealed that these compounds could significantly reduce oxidative stress markers in vitro. The study utilized various assays, including DPPH and ABTS, to evaluate the scavenging ability of the compounds.

- Findings : The compound exhibited a strong scavenging effect with an IC50 value of 0.065 µg/mL for DPPH.

- : The antioxidant activity suggests potential applications in preventing oxidative damage-related diseases.

Case Study 2: Antibacterial Properties

In another research effort, the antibacterial effects of pentanoic acid derivatives were assessed against Gram-positive and Gram-negative bacteria. The results showed a marked inhibition of growth for Staphylococcus aureus at low concentrations.

- Findings : The compound demonstrated an MIC of 25 µg/mL against Staphylococcus aureus.

- : This highlights the potential for developing new antibacterial agents based on pentanoic acid derivatives.

Q & A

Basic Synthesis and Characterization

Q1: What are the key steps and precautions for synthesizing methyl esters of 4-oxopentanoic acid derivatives, such as Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester? A1: Synthesis typically involves esterification under anhydrous conditions. For example:

- Step 1: React the carboxylic acid (e.g., 5-oxo-pentanoic acid) with methanol in the presence of a catalytic acid (e.g., H₂SO₄) at 60°C under argon to prevent oxidation .

- Step 2: Extract the product using immiscible solvents (e.g., hexane), followed by washing with sodium bicarbonate to remove excess acid.

- Step 3: Confirm purity via GC-MS or LC-MS, and characterize using ¹H NMR (e.g., δ 3.70 ppm for methyl ester protons) .

Analytical Method Optimization

Q2: How can researchers resolve contradictory spectral data (e.g., NMR shifts) for structurally similar esters? A2: Use multi-technique validation:

- Compare experimental NMR shifts (e.g., methyl ester protons at δ 3.70 in CDCl₃) with databases like NIST Chemistry WebBook .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 314 for methyl 5-oxo-5-ferrocenylpentanoate) .

- Employ computational tools (e.g., DFT calculations) to predict shifts and assign ambiguous signals .

Advanced Reaction Optimization

Q3: How do steric and electronic effects influence esterification yields for bulky alcohol substituents? A3: Bulky alcohols (e.g., 2,2-dimethyl-2-propanol) reduce reaction efficiency due to steric hindrance. Mitigation strategies include:

- Increasing reaction temperature (e.g., 80°C) to overcome kinetic barriers.

- Using coupling agents (e.g., DCC/DMAP) to activate the carbonyl group.

- Reference: Ethanol and methanol esters of 5-oxo-5-ferrocenylpentanoic acid showed 85% vs. 72% yields under identical conditions .

Stability and Functional Group Reactivity

Q4: What precautions are required to stabilize the phosphinyl and oxo groups during storage? A4:

- Store under inert gas (argon) at –20°C to prevent hydrolysis of the dimethoxyphosphinyl group.

- Avoid protic solvents; use anhydrous acetonitrile or DMF for dissolution.

- Monitor degradation via periodic LC-MS analysis (e.g., loss of m/z 299 [M–H]⁻ indicates decomposition) .

Computational Modeling

Q5: How can researchers predict physicochemical properties (e.g., logP, pKa) for this compound? A5: Use software like ACD/Labs or ChemAxon:

- logP: Predicted value ≈1.3 (experimental: 1.29±0.06 via shake-flask method) .

- pKa: The oxo group contributes acidity (predicted pKa ≈3.9) .

- Validate predictions with HPLC retention time correlations or potentiometric titrations .

Biological Interaction Studies

Q6: What methodologies are suitable for studying interactions between this compound and enzyme active sites? A6:

- Docking simulations: Use AutoDock Vina with PDB structures (e.g., hydrolases) to assess binding affinity.

- In vitro assays: Monitor enzyme inhibition via fluorescence-based assays (e.g., quenching of tryptophan residues).

- Reference: Analogous esters showed IC₅₀ values <10 µM against serine proteases in kinetic studies .

Contradictory Data Resolution

Q7: How to address discrepancies in reported melting points or spectral data across studies? A7:

- Replicate synthesis and characterization under standardized conditions (e.g., heating rate for melting point determination).

- Cross-reference with peer-reviewed databases (e.g., NIST) or primary literature.

- Example: Methyl levulinate’s boiling point varies (643°C predicted vs. 250°C experimental) due to instrumental calibration differences .

Advanced Functionalization

Q8: What strategies enable selective modification of the dimethoxyphosphinyl group? A8:

- Nucleophilic substitution: Replace methoxy groups with amines using PCl₅ as a catalyst.

- Oxidation: Convert phosphinyl to phosphonate using ozone or peroxides.

- Monitor reaction progress via ³¹P NMR (e.g., δ 25–30 ppm for phosphonates) .

Environmental Impact Assessment

Q9: What analytical methods quantify environmental persistence or biodegradation? A9:

- OECD 301F test: Measure CO₂ evolution in aqueous media over 28 days.

- LC-MS/MS: Detect degradation products (e.g., 4-oxopentanoic acid) at ppb levels.

- Reference: Similar esters showed 60% biodegradation in 14 days under aerobic conditions .

Scale-Up Challenges

Q10: What are critical considerations for scaling synthesis from milligram to gram quantities? A10:

- Optimize solvent volume ratios to maintain reaction efficiency (e.g., 30 mL methanol per gram substrate).

- Use continuous flow reactors to improve heat transfer and mixing.

- Pilot studies showed 15% yield drop at 10g scale due to exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.